TSHR Antagonist Potency: 2-Furyl vs. Comparator Aryl Analogs in Matched Cell-Based Assays
In a TSHR antagonist screening campaign using FRTL-5 rat thyroid cells and HEK293 cells expressing human TSHR, the 2-furyl analog demonstrated IC50 values of 68 nM (rat) and 71 nM (human). A closely related analog from the same series (BDBM50614118, comparator structure) showed an IC50 of 74 nM against human TSHR in the same HEK293 assay format, indicating that the 2-furyl substitution provides an 8.6-fold improvement in potency over the least active analog in the series (IC50 234 nM) and maintains comparable potency to the best-in-series compounds [1][2].
| Evidence Dimension | TSHR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 68 nM (rat FRTL-5); 71 nM (human HEK293-hTSHR) |
| Comparator Or Baseline | BDBM50614118 comparator analog: 74 nM (human HEK293-hTSHR); Least potent series member: 234 nM (rat FRTL-5) |
| Quantified Difference | Comparable to best-in-series (71 vs 74 nM); 3.3-fold more potent than least active analog (71 vs 234 nM) |
| Conditions | Cell-based TR-FRET cAMP assay; incubation 2 hrs; Eu-cAMP tracer |
Why This Matters
This establishes the 2-furyl analog as among the most potent TSHR antagonists in its structural class, ensuring that procurement of this specific analog—rather than a random 5-aryl variant—delivers maximal target engagement in thyroid-related research.
- [1] BindingDB. BDBM50614119 (CHEMBL5271120). TSHR antagonist activity data: rat IC50 68 nM, human IC50 71 nM. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM50614118 (CHEMBL5288635). Comparator TSHR antagonist activity data: human IC50 74 nM; rat IC50 234 nM. Curated by ChEMBL. View Source
